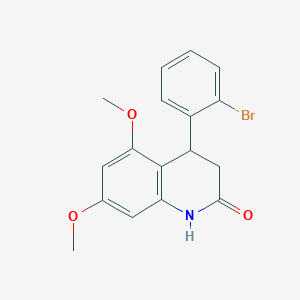
4-(2-bromophenyl)-5,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone
Descripción general
Descripción
4-(2-bromophenyl)-5,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone, also known as BDQ, is a synthetic compound that has been extensively studied for its potential in treating tuberculosis. BDQ belongs to a class of drugs called diarylquinolines, which have been found to be effective against multidrug-resistant tuberculosis (MDR-TB).
Mecanismo De Acción
4-(2-bromophenyl)-5,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone targets the mycobacterial ATP synthase, which is responsible for generating energy in the bacteria. By inhibiting the ATP synthase, 4-(2-bromophenyl)-5,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone disrupts the energy production of the bacteria, leading to its death. 4-(2-bromophenyl)-5,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone has been found to be effective against both replicating and non-replicating bacteria, making it a promising drug for the treatment of tuberculosis.
Biochemical and Physiological Effects:
4-(2-bromophenyl)-5,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone has been found to be well-tolerated in clinical trials, with minimal side effects. It has been shown to have a long half-life, allowing for once-daily dosing. 4-(2-bromophenyl)-5,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone has also been found to have good penetration into tissues, including the lungs, where tuberculosis infection is most common.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-(2-bromophenyl)-5,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone has several advantages for lab experiments, including its effectiveness against MDR-TB, its ability to target both replicating and non-replicating bacteria, and its good penetration into tissues. However, 4-(2-bromophenyl)-5,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone is a synthetic compound that requires expertise in synthetic organic chemistry for its synthesis, making it difficult for some labs to produce.
Direcciones Futuras
4-(2-bromophenyl)-5,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone has shown promising results in the treatment of tuberculosis, particularly MDR-TB. However, there is still much to be learned about its mechanism of action and potential side effects. Future research should focus on understanding the long-term effects of 4-(2-bromophenyl)-5,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone on patients, as well as its effectiveness against other forms of tuberculosis. Additionally, research should be conducted to develop more efficient and cost-effective methods for the synthesis of 4-(2-bromophenyl)-5,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone, making it more accessible to labs around the world.
Aplicaciones Científicas De Investigación
4-(2-bromophenyl)-5,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone has been extensively studied for its potential in treating tuberculosis, particularly MDR-TB. MDR-TB is a form of tuberculosis that is resistant to the two most potent first-line drugs, isoniazid and rifampicin. 4-(2-bromophenyl)-5,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone has been found to be effective against MDR-TB, and in 2012, it was approved by the US Food and Drug Administration (FDA) for the treatment of MDR-TB.
Propiedades
IUPAC Name |
4-(2-bromophenyl)-5,7-dimethoxy-3,4-dihydro-1H-quinolin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16BrNO3/c1-21-10-7-14-17(15(8-10)22-2)12(9-16(20)19-14)11-5-3-4-6-13(11)18/h3-8,12H,9H2,1-2H3,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSDZUBSOYFPLKO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C(CC(=O)N2)C3=CC=CC=C3Br)C(=C1)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(4-bromo-2-chlorophenyl)-N'-[4-chloro-1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]urea](/img/structure/B4668892.png)
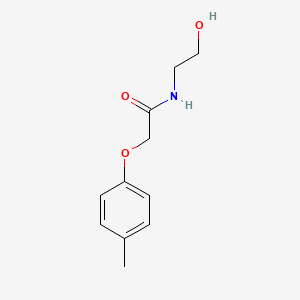


![2-{5-[(2-chlorophenoxy)methyl]-2-furoyl}-N-ethylhydrazinecarbothioamide](/img/structure/B4668919.png)
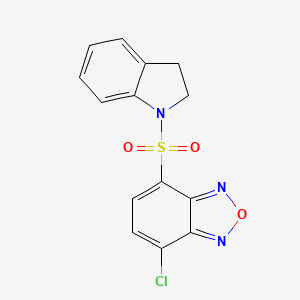
![2-(4-allyl-5-{[2-(4-methoxyphenyl)-2-oxoethyl]thio}-4H-1,2,4-triazol-3-yl)-N-(2-methylphenyl)acetamide](/img/structure/B4668924.png)
![2-[5-(3-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide](/img/structure/B4668929.png)
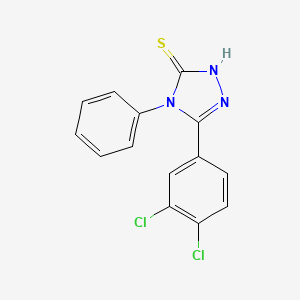
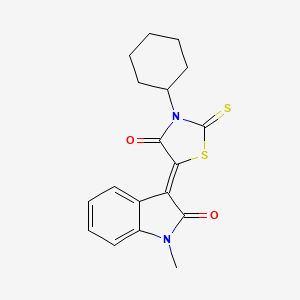
![N-[4-(4-ethylphenyl)-5-methyl-1,3-thiazol-2-yl]-5-methyl-3-isoxazolecarboxamide](/img/structure/B4668962.png)
![1-{[3-(2-fluoro-4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-4-phenyl-1,4-diazepane](/img/structure/B4668972.png)
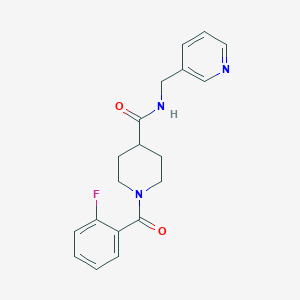
![2-{[5-(4-methoxybenzyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(4-methyl-3-nitrophenyl)acetamide](/img/structure/B4668989.png)